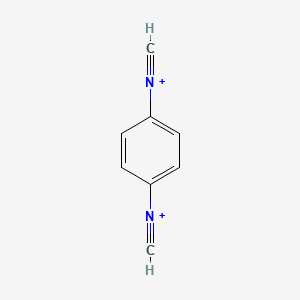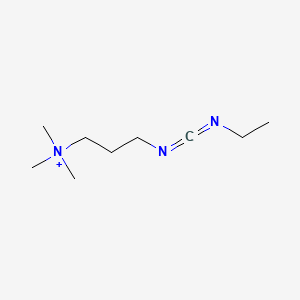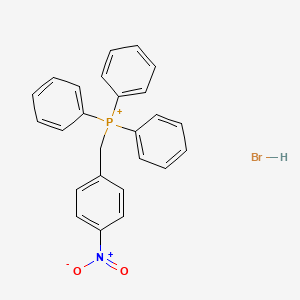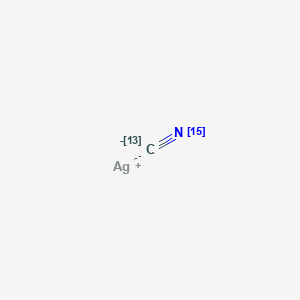![molecular formula C28H22 B12060123 1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene CAS No. 1173023-81-8](/img/structure/B12060123.png)
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its high degree of deuteration, which can be useful in various scientific research applications.
Métodos De Preparación
The synthesis of 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Preparation of Deuterated Benzene Rings: The starting materials are typically deuterated benzene derivatives, which can be synthesized through deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst.
Formation of the Buta-1,3-dienyl Moiety: The buta-1,3-dienyl group is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Assembly of the Final Compound: The final step involves the coupling of the deuterated benzene rings with the buta-1,3-dienyl moiety under specific conditions to form the target compound.
Industrial production methods for such highly specialized compounds are typically limited due to the complexity and cost of the synthesis.
Análisis De Reacciones Químicas
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation are typically deuterated benzoic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzene rings. Common reagents include halogens (for electrophilic substitution) and nucleophiles like hydroxide ions (for nucleophilic substitution).
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene has several scientific research applications:
Chemistry: The compound is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.
Biology: In biological research, deuterated compounds are used to study metabolic pathways and enzyme mechanisms.
Medicine: Deuterated drugs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene is primarily related to its deuterium content. Deuterium atoms form stronger bonds with carbon compared to hydrogen, leading to altered reaction kinetics and pathways. This can result in increased stability and different reactivity patterns compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene include other deuterated aromatic compounds, such as:
1,2,3,4,5-Pentadeuterio-6-iodobenzene: This compound is used as a precursor in the synthesis of more complex deuterated molecules.
1,2,3,4,5-Pentadeuterio-6-(trideuteriomethyl)benzene: Another deuterated aromatic compound with applications in material science and chemical research.
2-(2,4,5,6,7-Pentadeuterio-1H-indol-3-yl)acetic acid: Used in biological studies and as a reference compound in mass spectrometry.
The uniqueness of this compound lies in its highly deuterated structure, which provides distinct advantages in various research applications.
Propiedades
Número CAS |
1173023-81-8 |
|---|---|
Fórmula molecular |
C28H22 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D,22D |
Clave InChI |
KLCLIOISYBHYDZ-SMJVRUDNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])C(=C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)





![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
